2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
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Description
2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O2S and its molecular weight is 299.21. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has synthesized new derivatives incorporating the piperidine and thiazole moieties, showing antimicrobial properties. For instance, the synthesis of new pyridine derivatives has been demonstrated, revealing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study focused on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, establishing their chemical structures and evaluating their photoluminescence spectra along with antimicrobial activity (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Activity
Compounds synthesized from the piperidine and thiazole framework have been evaluated for their potential as anticancer agents. One study sequentially synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them, showing strong anticancer agents relative to doxorubicin (Rehman et al., 2018).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds utilizing piperidine as a key moiety. This includes the development of Fischer-type tungsten acyl (carbeniate), carbene, and carbyne complexes bearing C5-attached thiazolyl substituents and their interaction with gold(I) fragments (Strasser, Cronje, & Raubenheimer, 2010). Additionally, the utility of chloroacetonitrile in the construction of some novel pyrazole and thiazole derivatives incorporating a piperidinyl moiety has been explored (Khalil et al., 2017).
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-15-9(12-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWOMNONZYHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=CS2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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